Galanthine
Overview
Description
Galanthine is an alkaloid compound predominantly found in plants of the Amaryllidaceae family, such as Galanthus nivalis (common snowdrop), Galanthus caucasicus (Caucasian snowdrop), and Galanthus woronowii (Voronov’s snowdrop). It is known for its acetylcholinesterase inhibitory properties, making it a compound of interest in the treatment of neurodegenerative disorders like Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: Galanthine can be synthesized through various chemical routes. One common method involves the extraction of the compound from the bulbs and flowers of Amaryllidaceae plants. The extraction process typically includes steps such as maceration, filtration, and purification using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from plant sources. The process is optimized to ensure high yield and purity. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography are employed to enhance the efficiency of the extraction process .
Chemical Reactions Analysis
Types of Reactions: Galanthine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products:
Scientific Research Applications
Galanthine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying alkaloid biosynthesis and chemical reactions.
Biology: Investigated for its role in plant defense mechanisms and interactions with other organisms.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
Galanthine exerts its effects primarily by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, a neurotransmitter, thereby increasing its levels in the synaptic cleft. The elevated acetylcholine levels enhance cholinergic neurotransmission, which is crucial for cognitive functions such as memory and learning . Additionally, this compound acts as an allosteric modulator of nicotinic acetylcholine receptors, further enhancing its therapeutic effects .
Comparison with Similar Compounds
Galantamine: Another alkaloid with acetylcholinesterase inhibitory properties, used in the treatment of Alzheimer’s disease.
Lycorine: An alkaloid with various biological activities, including anticancer and antiviral properties.
Haemanthamine: Known for its potential anticancer effects.
Uniqueness of Galanthine: this compound is unique due to its dual mechanism of action, involving both acetylcholinesterase inhibition and allosteric modulation of nicotinic receptors. This dual action enhances its therapeutic potential, making it a valuable compound in the treatment of neurodegenerative disorders .
Biological Activity
Galanthine, an alkaloid primarily found in plants of the Amaryllidaceae family, has garnered attention due to its potential biological activities, particularly in the realm of neuropharmacology and antimalarial effects. This article delves into the diverse biological activities of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is structurally related to other Amaryllidaceae alkaloids such as galantamine. Its chemical structure includes a bicyclic framework that is typical of this class of compounds, which contributes to its biological activity. The molecular formula for this compound is , and its mechanism of action is primarily associated with the inhibition of acetylcholinesterase (AChE), which plays a crucial role in neurotransmission.
1. Cholinesterase Inhibition
One of the most significant biological activities of this compound is its ability to inhibit acetylcholinesterase (AChE). This property makes it a candidate for treating neurodegenerative diseases such as Alzheimer's disease.
- In vitro Studies : Research indicates that this compound has an IC50 value of approximately against AChE, demonstrating potent inhibitory activity compared to other alkaloids in the same family .
Compound | IC50 (µg/mL) | Source |
---|---|---|
This compound | 1.96 | Ismene amancaes extract |
Galantamine | 0.47 | Reference control |
Lycoramine | 14.6 | Ibid |
2. Antimalarial Activity
This compound has also shown promising antimalarial properties. In studies involving Plasmodium falciparum, it exhibited significant activity with an IC50 value of against the K1 strain . This highlights its potential as a therapeutic agent in malaria treatment.
3. Antitumor Potential
Recent investigations into the cytotoxic effects of this compound have revealed its potential against various cancer cell lines. In particular, extracts containing this compound demonstrated IC50 values below for HCT-116 colorectal cancer cells .
Cell Line | IC50 (µg/mL) | Active Compounds |
---|---|---|
HCT-116 | < 25 | This compound, Lycorine |
Other tested cells | > 100 | Galanthamine, Tazettine |
Long-Term Effects on Cognitive Decline
In a clinical study involving patients with mild to moderate Alzheimer's disease, long-term administration of galantamine significantly reduced cognitive decline compared to placebo groups. The study reported a mean change in Mini-Mental State Examination (MMSE) scores favoring the this compound group over 24 months .
Safety and Efficacy
While this compound shows promise in various therapeutic areas, safety profiles remain crucial. A study indicated that treatment-emergent adverse events were observed in both this compound and placebo groups, but overall tolerability was acceptable .
Properties
IUPAC Name |
(1S,14S,15S,16S)-4,5,14-trimethoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6,12-tetraen-15-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-21-13-7-11-9-19-5-4-10-6-15(23-3)18(20)16(17(10)19)12(11)8-14(13)22-2/h6-8,15-18,20H,4-5,9H2,1-3H3/t15-,16-,17+,18+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIMPDXOQJYVDI-WNRNVDISSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C=C2CCN3C2C(C1O)C4=CC(=C(C=C4C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C=C2CCN3[C@H]2[C@@H]([C@@H]1O)C4=CC(=C(C=C4C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904247 | |
Record name | Galanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10904247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
517-78-2 | |
Record name | Galanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10904247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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